molecular formula C4H4ClF3O B8260587 Propanoyl chloride, 3,3,3-trifluoro-2-methyl- CAS No. 88740-59-4

Propanoyl chloride, 3,3,3-trifluoro-2-methyl-

Cat. No.: B8260587
CAS No.: 88740-59-4
M. Wt: 160.52 g/mol
InChI Key: NDLGCTJYADULQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoyl chloride, 3,3,3-trifluoro-2-methyl- can be synthesized through various methods. One common method involves the reaction of 3,3,3-trifluoropropionic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

CF3CH2COOH+SOCl2CF3CH2COCl+SO2+HCl\text{CF}_3\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{CF}_3\text{CH}_2\text{COCl} + \text{SO}_2 + \text{HCl} CF3​CH2​COOH+SOCl2​→CF3​CH2​COCl+SO2​+HCl

This method is widely used due to its simplicity and high yield .

Industrial Production Methods

In industrial settings, the production of propanoyl chloride, 3,3,3-trifluoro-2-methyl- often involves the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Propanoyl chloride, 3,3,3-trifluoro-2-methyl- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,3-trifluoro-2-methylpropionic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanoyl chloride, 3,3,3-trifluoro-2-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: It is employed in the modification of biomolecules to study their structure and function.

    Medicine: It is used in the synthesis of fluorinated drugs and agrochemicals, which often exhibit enhanced biological activity and stability.

    Industry: It is used in the production of specialty chemicals and polymers with unique properties

Mechanism of Action

The mechanism of action of propanoyl chloride, 3,3,3-trifluoro-2-methyl- involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can further undergo various transformations. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropionyl chloride: Similar in structure but lacks the methyl group at the 2-position.

    Trifluoroacetic anhydride: Contains two trifluoromethyl groups but is an anhydride rather than a chloride.

    Methyl trifluoroacetate: An ester with a trifluoromethyl group but different functional group.

Uniqueness

Propanoyl chloride, 3,3,3-trifluoro-2-methyl- is unique due to the presence of both a trifluoromethyl group and a propanoyl chloride group, which imparts distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

3,3,3-trifluoro-2-methylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF3O/c1-2(3(5)9)4(6,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLGCTJYADULQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530884
Record name 3,3,3-Trifluoro-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88740-59-4
Record name 3,3,3-Trifluoro-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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